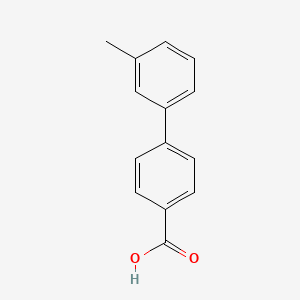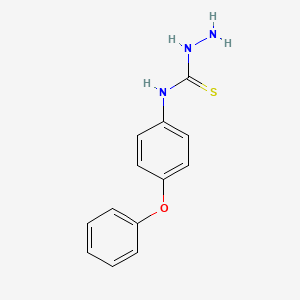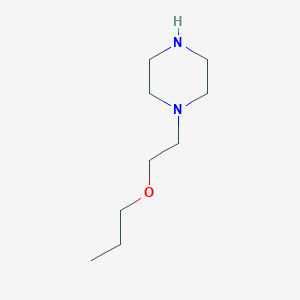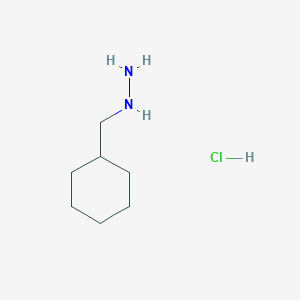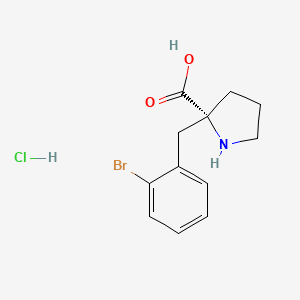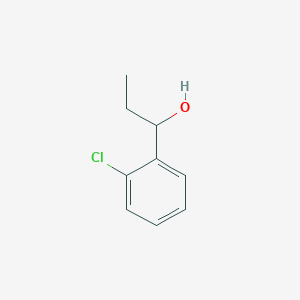
1-(2-Chlorophenyl)propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Anticonvulsive and Peripheral n-Cholinolytic Activities : 1-(2-Chlorophenyl)propan-1-ol derivatives demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity. This was observed in a study focusing on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and related compounds (Papoyan et al., 2011).
Antifungal Applications
- Activity Against Candida Strains : Derivatives of 1-(2-Chlorophenyl)propan-1-ol, specifically 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, exhibited significant antifungal activity against various Candida species. This potential was highlighted in the context of synthesizing and evaluating new antifungal drug candidates (Lima-Neto et al., 2012).
Catalytic Applications
- Transfer Hydrogenation Catalysts : A study involving the compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride highlighted its use in synthesizing phosphinite ligands, which, in turn, were used to create efficient catalysts for transfer hydrogenation of various ketones (Aydemir et al., 2014).
Photoinduced Reactivity Studies
- Radical Polymerizations : In the context of photoinduced reactivity, 1-(2-Chlorophenyl)propan-1-ol derivatives, specifically 1,5-diphenylpenta-1,4-diyn-3-one (DPD), have been studied for their effectiveness in initiating radical polymerizations in the presence of hydrogen donors like propan-2-ol (Rosspeintner et al., 2009).
Structural and Spectroscopic Analysis
- Crystal Structure and Vibrational Studies : Crystal structure and vibrational studies of compounds including 1-(2-Chlorophenyl)propan-1-ol derivatives provide insights into their molecular geometry, electron density distribution, and potential interactions. This is crucial for understanding their physical and chemical properties (Jayasudha et al., 2020).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-1-ol | |
CAS RN |
22869-35-8 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



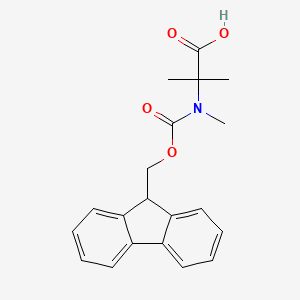


![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
